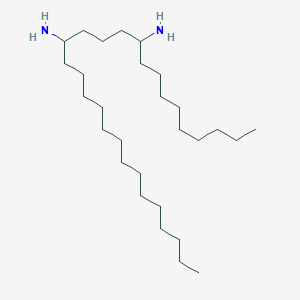
Octacosane-10,14-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacosane-10,14-diamine is a long-chain aliphatic diamine with the molecular formula C28H60N2 This compound is characterized by its two amine groups located at the 10th and 14th positions of the octacosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octacosane-10,14-diamine typically involves the reaction of octacosane with appropriate reagents to introduce the amine groups at the desired positions. One common method involves the use of bromo-tetradecane and metallic sodium. The reaction is carried out in a reaction kettle, where bromo-tetradecane and part of the metallic sodium are heated to a temperature between 120 and 140°C. The remaining bromo-tetradecane is then added dropwise, and the temperature is maintained between 140 and 160°C for 3 to 5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as distillation and washing with concentrated sulfuric acid to remove impurities and improve the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octacosane-10,14-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, such as alkylation or acylation, to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines. Substitution reactions can result in secondary or tertiary amines.
Applications De Recherche Scientifique
Octacosane-10,14-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of cell membrane interactions and as a model compound for long-chain aliphatic amines.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of octacosane-10,14-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The compound may also participate in signaling pathways and metabolic processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octacosane: A saturated hydrocarbon with no amine groups.
Hexacosane-10,14-diamine: A similar diamine with a shorter carbon chain.
Eicosane-10,14-diamine: Another similar diamine with an even shorter carbon chain.
Uniqueness
Octacosane-10,14-diamine is unique due to its long carbon chain and the specific positioning of the amine groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
89900-61-8 |
|---|---|
Formule moléculaire |
C28H60N2 |
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
octacosane-10,14-diamine |
InChI |
InChI=1S/C28H60N2/c1-3-5-7-9-11-12-13-14-15-17-19-21-24-28(30)26-22-25-27(29)23-20-18-16-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3 |
Clé InChI |
TUEIRKNOSUPQOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCC(CCCCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
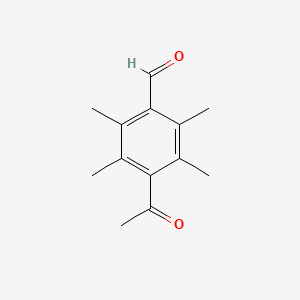
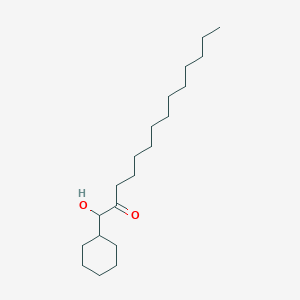
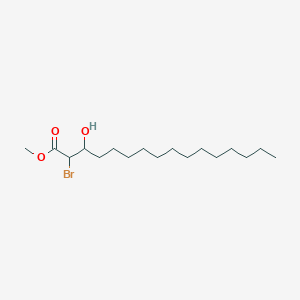
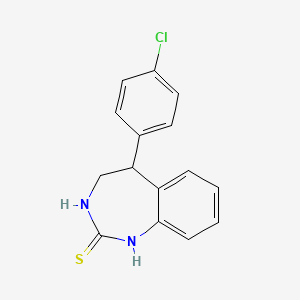
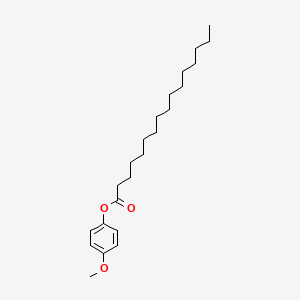
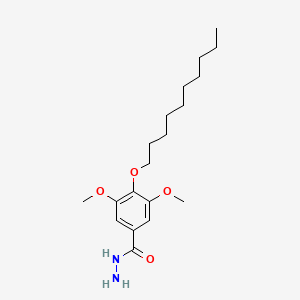
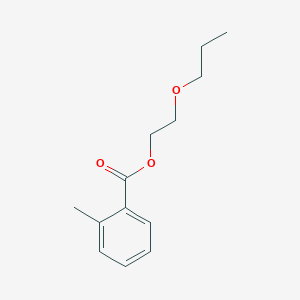
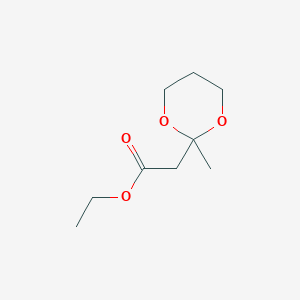
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
